molecular formula C21H19Cl2N3O5S2 B7714628 2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE CAS No. 522662-49-3

2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE

Cat. No.: B7714628
CAS No.: 522662-49-3
M. Wt: 528.4 g/mol
InChI Key: GVYRQYMGBDCNFB-UHFFFAOYSA-N
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Description

2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including sulfonamido, sulfamoyl, and acetamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves the reaction of 2,4-dichlorophenylmethylamine with benzenesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O5S2/c22-16-7-6-15(20(23)12-16)13-26(33(30,31)19-4-2-1-3-5-19)14-21(27)25-17-8-10-18(11-9-17)32(24,28)29/h1-12H,13-14H2,(H,25,27)(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYRQYMGBDCNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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